molecular formula C18H18 B3050923 1-tert-Butyl-4-(phenylethynyl)benzene CAS No. 29778-26-5

1-tert-Butyl-4-(phenylethynyl)benzene

Cat. No.: B3050923
CAS No.: 29778-26-5
M. Wt: 234.3 g/mol
InChI Key: MNMXMEZTNDLNIU-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-(phenylethynyl)benzene is an organic compound with the molecular formula C18H18 It is characterized by a benzene ring substituted with a tert-butyl group and a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-(phenylethynyl)benzene can be synthesized through a palladium-catalyzed Sonogashira coupling reaction. The reaction involves the coupling of 1-bromo-4-tert-butylbenzene with phenylacetylene in the presence of a palladium catalyst, such as palladium(II) chloride, and a copper(I) co-catalyst, typically copper(I) iodide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-(phenylethynyl)benzene undergoes various chemical reactions, including:

    Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Major Products Formed:

    Nitration: Formation of nitro derivatives.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of saturated hydrocarbons.

Scientific Research Applications

1-tert-Butyl-4-(phenylethynyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Pharmaceuticals: Explored for its potential biological activity and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-(phenylethynyl)benzene is primarily related to its ability to participate in various chemical reactions due to the presence of the phenylethynyl group. This group can undergo addition reactions, making the compound a versatile intermediate in organic synthesis. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions.

Comparison with Similar Compounds

    tert-Butylbenzene: Similar structure but lacks the phenylethynyl group.

    1-Bromo-4-tert-butylbenzene: Contains a bromine atom instead of the phenylethynyl group.

    1-tert-Butyl-4-phenylethynyl-benzene: Similar structure but may differ in purity and specific applications.

Uniqueness: 1-tert-Butyl-4-(phenylethynyl)benzene is unique due to the presence of both the tert-butyl and phenylethynyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic applications and research studies.

Properties

IUPAC Name

1-tert-butyl-4-(2-phenylethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18/c1-18(2,3)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-8,11-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMXMEZTNDLNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

149890-77-7
Details Compound: Benzene, 1-(1,1-dimethylethyl)-4-(2-phenylethynyl)-, homopolymer
Record name Benzene, 1-(1,1-dimethylethyl)-4-(2-phenylethynyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149890-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60579666
Record name 1-tert-Butyl-4-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29778-26-5
Record name 1-tert-Butyl-4-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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